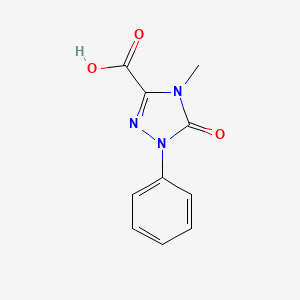![molecular formula C9H15ClO2 B1394263 (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1098589-87-7](/img/structure/B1394263.png)
(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
The compound “(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is an organic molecule with the molecular formula C9H15ClO2 . It contains a total of 28 bonds, including 13 non-H bonds, and features 1 five-membered ring, 1 six-membered ring, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecular structure of “(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” includes a spiro configuration, which is a feature where two rings share a single atom . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .Scientific Research Applications
- Application: These compounds have unique electronic properties and have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- Method: The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results: This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
- Application: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
- Method: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results: They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
- Application: 4D-STEM imaging has enabled micron-scale mapping of structures with sub-nanometer resolution .
- Method: 4D-STEM works like STEM, yet unlike bright-field (BF-)STEM, annular dark-field (ADF-)STEM or differential phase contrast (DPC-)STEM which integrate scattered signals .
- Results: This technique allows for resolution beyond the diffraction limit .
Low-Valent Compounds with Heavy Group-14 Elements
Hyper Cross-linked Polymers (HCPs)
4D-STEM Diffraction Imaging
- Application: These compounds have unique electronic properties and have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- Method: The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results: This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
- Application: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
- Method: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results: They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
- Application: 4D-STEM imaging has enabled micron-scale mapping of structures with sub-nanometer resolution .
- Method: 4D-STEM works like STEM, yet unlike bright-field (BF-)STEM, annular dark-field (ADF-)STEM or differential phase contrast (DPC-)STEM which integrate scattered signals .
- Results: This technique allows for resolution beyond the diffraction limit .
Low-Valent Compounds with Heavy Group-14 Elements
Hyper Cross-linked Polymers (HCPs)
4D-STEM Diffraction Imaging
properties
IUPAC Name |
(3S)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRXAWHKWEULC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@H](O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677318 | |
| Record name | (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
CAS RN |
1098589-87-7 | |
| Record name | (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



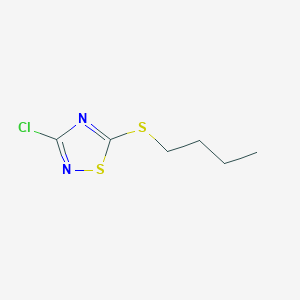
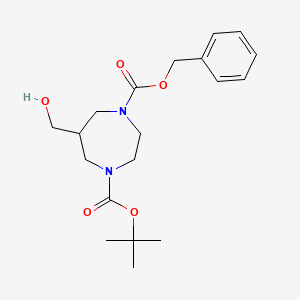
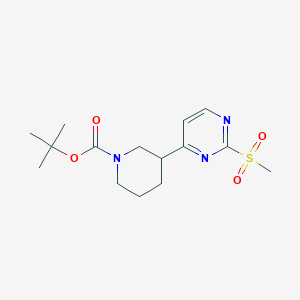
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
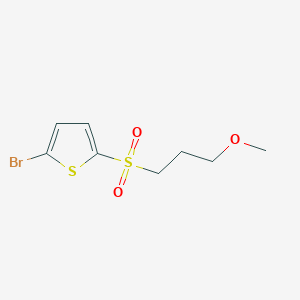

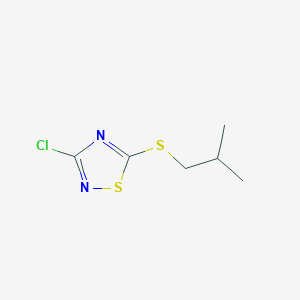
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
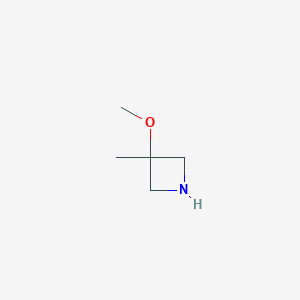
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)
